molecular formula CF3NaO3S B1324478 Sodium trifluoromethanesulfonate CAS No. 2926-30-9

Sodium trifluoromethanesulfonate

Cat. No. B1324478
CAS RN: 2926-30-9
M. Wt: 172.06 g/mol
InChI Key: XGPOMXSYOKFBHS-UHFFFAOYSA-M
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Description

Sodium trifluoromethanesulfonate, also known as Sodium triflate or NaOTf, is an efficient catalyst as well as a reagent in many organic reactions . It is prominently used in catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions . It is also used as an electrolyte in batteries .


Synthesis Analysis

Sodium trifluoromethanesulfonate is prepared by the addition of a slight excess of sodium sulfate to an aqueous solution of barium trifluoromethanesulfonate . The reaction mixture is stirred for several minutes and allowed to stand for one day, and the white precipitate of barium sulfate is removed by filtration. The clear filtrate is evaporated to dryness, and the solid product is recrystallized from dry acetone .


Molecular Structure Analysis

The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .


Chemical Reactions Analysis

Sodium trifluoromethanesulfonate is an efficient catalyst as well as a reagent in many organic reactions . The prominent application includes catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

Sodium trifluoromethanesulfonate is a white crystalline powder . It has a melting point of 255–257 °C . It is soluble in water, alcohol, acetonitrile, N,N-dimethylformamide, and most highly polar organic solvents . Its molecular weight is 172.06 g/mol .

Scientific Research Applications

Electrochemistry and Coordination Chemistry

Sodium trifluoromethanesulfonate plays a significant role in electrochemistry. Bernhard et al. (1990) used a 0.1 M solution of sodium trifluoromethanesulfonate in trifluoromethanesulfonic (triflic) acid as a solvent in cyclic voltammetry, exploring redox processes for coordination compounds involving high oxidation states without chemical reaction complications (Bernhard, Diab, & Ludi, 1990).

Catalysis in Organic Synthesis

Sodium trifluoromethanesulfonate is utilized as a catalyst in organic synthesis. Ishihara et al. (1996) highlighted the use of scandium trifluoromethanesulfonate as an effective Lewis acid catalyst in acylating alcohols with acid anhydrides and in esterification of alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

In Organic Fluorine Chemistry

The compound finds extensive use in organic fluorine chemistry. Guyon et al. (2017) discussed the application of sodium trifluoromethanesulfonate and trifluoromethanesulfonyl chloride for trifluoromethylation, trifluoromethylsulfenylation, and trifluoromethylsulfinylation (Guyon, Chachignon, & Cahard, 2017).

Crystallography

Korus and Jansen (1998) explored the crystal structure of sodium trifluoromethanesulfonate-trifluoromethanesulfonic acid, providing insights into its crystalline properties (Korus & Jansen, 1998).

Energy Storage and Battery Applications

Sodium trifluoromethanesulfonate is also relevant in the development of batteries. Zhang et al. (2018) reported a hybrid electrolyte based on sodium trifluoromethanesulfonate for sodium-ion batteries, showcasing its application in energy storage technologies (Zhang, Qin, Han, & Passerini, 2018).

Synthesis of Organic Compounds

Its use in the synthesis of new organic compounds has been highlighted by Kazakova and Vasilyev (2017), particularly in electrophilic aromatic substitution reactions (Kazakova & Vasilyev, 2017).

Surface Activity and Self-Assembled Structures

Lima et al. (2011)

investigated the surface activity of sodium trifluoromethanesulfonate, noting its unusual surface effects and potential for creating new self-aggregated structures (Lima, Maximiano, Cuccovia, & Chaimovich, 2011).

Electrolyte Development for Supercapacitors

In the field of supercapacitors, Wang et al. (2020) developed a sodium-ion conducting gel polymer electrolyte membrane using sodium trifluoromethanesulfonate, demonstrating its efficacy in electric double-layer capacitors (Wang, Chen, & Song, 2020).

As a Catalyst in Acylation Reactions

Tachrim et al. (2017) reviewed the catalytic properties of trifluoromethanesulfonic acid, a related compound, in acylation reactions, which underlines the potential of sodium trifluoromethanesulfonate in similar applications (Tachrim, Wang, Murai, Yoshida, Kurokawa, Ohashi, Hashidoko, & Hashimoto, 2017).

Trifluoromethylation Research

The significance of trifluoromethyl groups in enhancing the stability and selectivity of drugs has led to extensive research in trifluoromethylation using sodium trifluoromethanesulfonate, as summarized by Hui et al. (2017) (Hui, Zhang, Tan, Wu, & Feng, 2017).

Membrane Formation for Fuel Cells

Barbora et al. (2009) reported on the development of composite membranes incorporating sodium trifluoromethanesulfonate for use in direct alcohol fuel cells, indicating its utility in fuel cell technology (Barbora, Acharya, Singh, Scott, & Verma, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Sodium trifluoromethanesulfonate is a suitable reagent for introducing trifluoromethyl groups onto electron-rich aromatic compounds . This reaction operates via a free radical mechanism . This reagent is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .

properties

IUPAC Name

sodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPOMXSYOKFBHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635510
Record name Sodium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium trifluoromethanesulfonate

CAS RN

2926-30-9
Record name Sodium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trifluoromethanesulfonate
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Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (17.50 g) was placed in a graduated cylinder and diluted with water (30 ml). The trifluoromethanesulfonic acid was neutralized with 10% sodium hydroxide to a pH of 7.2. The solution was transferred to a rotary evaporator, evaporated to dryness and placed under a vacuum overnight (20.2 g). The sample was collected, ground to a fine powder in mortar and pestle and dried to a constant weight (19.18 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trifluoromethanesulfonate
Reactant of Route 2
Sodium trifluoromethanesulfonate
Reactant of Route 3
Sodium trifluoromethanesulfonate

Citations

For This Compound
933
Citations
DA Palmer, SE Drummond - Journal of solution chemistry, 1988 - Springer
… thermodynamic quantities for water were determined from potentiometric measurements at 25C intervals from 25 to 250C in the presence of sodium trifluoromethanesulfonate at six …
Number of citations: 42 link.springer.com
RM Kettler, DJ Wesolowski… - Journal of Chemical & …, 1998 - ACS Publications
The first and second molal dissociation constants of oxalic acid were measured potentiometrically in a concentration cell fitted with hydrogen electrodes. Measurements were made at …
Number of citations: 37 pubs.acs.org
CS Harris, MA Ratner, DF Shriver - Macromolecules, 1987 - ACS Publications
… and sodium trifluoromethanesulfonate, NaS03CF3. We determined the conductivity of the BPEI-NaS03CF3 complexes and compare our results to our previous study with LPEI. …
Number of citations: 59 pubs.acs.org
N Tanaka, F Ohnishi, D Uchihata, S Torii, J Nokami - Tetrahedron Letters, 2007 - Elsevier
… 13h We found that sodium trifluoromethanesulfonate served as an efficient supporting electrolyte only with 12.5 mol % in acetonitrile (ca. 0.01 M). It is assumed that the glycosylation …
Number of citations: 34 www.sciencedirect.com
C Xiao, PR Trentaine - Journal of solution chemistry, 1997 - Springer
Relative densities of NaCF 3 SO 3 (aq) at molalities 0.073 ≤ m/(mol-kg -1 ) ≤ 1.68 were measured with vibrating-tube densimeters from 283 K to 600 K and from 0.1 MPa to 20 MPa. …
Number of citations: 29 link.springer.com
JA Rard, DA Palmer, JG Albright - Journal of Chemical & …, 2003 - ACS Publications
Isopiestic vapor-pressure measurements were made for aqueous sodium trifluoromethanesulfonate, NaCF 3 SO 3 (aq), using NaCl(aq) as the reference standard. The measurements …
Number of citations: 19 pubs.acs.org
MK Ridley, DA Palmer, DJ Wesolowski… - Journal of solution …, 1998 - Springer
… The potentiometric titrations were performed using sodium trifluoromethanesulfonate, NaCF3SO3 (NaTr), as a supporting electrolyte, thus avoiding the formation of Cd-Cl complexes. …
Number of citations: 11 link.springer.com
PC Ho, DA Palmer - Journal of solution chemistry, 1995 - Springer
The electrical conductances of dilute (0.001 to 0.1 mol-kg −1 ) aqueous sodium trifluoromethanesulfonate (NaCF 3 SO 3 ) solutions have been measured from 0 to 450C and …
Number of citations: 6 link.springer.com
GK Surya Prakash, T Mathew - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… Preparative Methods: sodium trifluoromethanesulfonate is prepared by the addition of a … and its oxidation to sodium trifluoromethanesulfonate using hydrogen peroxide. …
Number of citations: 2 onlinelibrary.wiley.com
H Zhang, B Qin, J Han, S Passerini - ACS Energy Letters, 2018 - ACS Publications
… Here, we report an aqueous/nonaqueous hybrid electrolyte based on sodium trifluoromethanesulfonate with an expanded electrochemical window up to 2.8 V and high …
Number of citations: 75 pubs.acs.org

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